molecular formula C4H7N3O2S B2903708 1-Methyl-1H-pyrazole-3-sulfonamide CAS No. 88398-97-4

1-Methyl-1H-pyrazole-3-sulfonamide

Cat. No. B2903708
Key on ui cas rn: 88398-97-4
M. Wt: 161.18
InChI Key: CROYEWDIUWFDJI-UHFFFAOYSA-N
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Patent
US04946496

Procedure details

A mixture containing chloroform (100 ml), 13.6 g of 1-methylpyrazole-3-sulfonyl chloride and 13.6 g ammonium carbonate was heated to reflux for six hours, cooled, filtered and the solid was washed with water. The water-insoluble solid which was recrystallized from 50% ethanol-water melted at 149°-151° and showed absorption peaks in the infrared at 3100 and 3200 cm-1, consistent for the NH2 in the desired product.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[N:3]1.C(=O)([O-])[O-].[NH4+:15].[NH4+]>C(Cl)(Cl)Cl>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:7]([NH2:15])(=[O:9])=[O:8])=[N:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CN1N=C(C=C1)S(=O)(=O)Cl
Name
Quantity
13.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
The water-insoluble solid which was recrystallized from 50% ethanol-water melted at 149°-151°
CUSTOM
Type
CUSTOM
Details
absorption peaks in the

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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